Phlorizin dihydrate

Descripción general

Descripción

La florizina es un glucósido natural de floretina, perteneciente a la clase de flavonoides dihidrochalcona. Se encuentra principalmente en la corteza de los manzanos y otros miembros de la familia de las Rosáceas. La florizina es conocida por su sabor dulce y su aspecto cristalino blanco. Ha sido ampliamente estudiada por sus actividades biológicas, incluyendo propiedades antioxidantes, antibacterianas, antivirales y antidiabéticas .

Mecanismo De Acción

La florizina ejerce sus efectos principalmente al inhibir los transportadores de sodio-glucosa (SGLT1 y SGLT2). Al competir con la glucosa por la unión a estos transportadores, la florizina reduce la reabsorción renal de glucosa y la absorción intestinal de glucosa, lo que lleva a una disminución de los niveles de glucosa en sangre. Además, se ha demostrado que la florizina regula la vía de señalización IL-1β/IKB-α/NF-KB, ejerciendo efectos antioxidantes y antiinflamatorios .

Análisis Bioquímico

Biochemical Properties

Phlorizin dihydrate interacts with various enzymes, proteins, and other biomolecules. It can exert antioxidant effects by regulating the IL-1β/IKB-α/NF-KB signaling pathway . It also increases the activity of antioxidant enzymes in the body, such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), glutathione Glypeptide peroxidase (GPx), and glutathione reductase (GR) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can exert its antibacterial activity by reducing intracellular DNA agglutination, reducing intracellular protein and energy synthesis, and destroying intracellular metabolism . It also alleviates oxidative stress, DNA damage, and apoptosis in HepG2 cells induced by H2O2 by regulating the expression of Nrf2 protein and apoptosis-related genes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is an inhibitor of SGLT1 and SGLT2 because it competes with D-glucose for binding to the carrier; this action reduces renal glucose transport, lowering the amount of glucose in the blood . It also suppresses the TLR4-induced NF-κB signaling pathway leading to inhibition of NO and cytokines (TNF-α and IL-6) production .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It has been found to alleviate oxidative stress, DNA damage, and apoptosis in HepG2 cells induced by H2O2 by regulating the expression of Nrf2 protein and apoptosis-related genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diet-induced obese animal models, the anti-obesity effect of this compound was related to thermogenesis of brown adipose tissue by activating the signaling pathway Tyk2/STAT3 .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is deglycosylated into phloretins in the small intestine, and these dihydrochalcones are converted further by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) which represent major phase II drug-metabolizing enzymes to yield phloretin glucuronides and phloretin sulfate glucuronides .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a competitive inhibitor of sodium–glucose cotransporters SGLT1 and SGLT2, because it could bind with the carrier that competed with D-glucose .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La florizina puede sintetizarse mediante varios métodos, incluida la síntesis química y la extracción de fuentes naturales. Un método común implica la extracción de florizina de las hojas de manzano utilizando una mezcla de solventes de metanol y agua, seguida de purificación mediante técnicas cromatográficas .

Métodos de Producción Industrial: En entornos industriales, la florizina se extrae típicamente de la corteza de los manzanos. El proceso de extracción implica moler la corteza, seguido de extracción con solvente utilizando etanol o metanol. El extracto se purifica luego utilizando técnicas como la cristalización o la cromatografía para obtener florizina pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: La florizina experimenta diversas reacciones químicas, incluida la hidrólisis, la oxidación y la reducción.

Reactivos y Condiciones Comunes:

Hidrólisis: La florizina se puede hidrolizar a floretina y glucosa en presencia de condiciones ácidas o enzimáticas.

Oxidación: La florizina se puede oxidar para formar floretina y otros productos de oxidación utilizando agentes oxidantes como el peróxido de hidrógeno.

Reducción: La florizina se puede reducir para formar dihidroflorizina utilizando agentes reductores como el borohidruro de sodio

Productos Principales:

Hidrólisis: Floretina y glucosa.

Oxidación: Floretina y otros productos de oxidación.

Reducción: Dihidroflorizina

Aplicaciones Científicas De Investigación

La florizina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las propiedades y reacciones de las dihidrochalconas.

Biología: Se investiga por su papel en los mecanismos de defensa de las plantas y sus efectos en los procesos celulares.

Medicina: Se ha estudiado por sus posibles efectos terapéuticos en el tratamiento de la diabetes, el cáncer y las enfermedades hepáticas. .

Industria: Se utiliza en las industrias alimentaria y farmacéutica por sus propiedades antioxidantes y antimicrobianas

Comparación Con Compuestos Similares

La florizina es única entre las dihidrochalconas debido a sus potentes efectos inhibidores sobre los transportadores de sodio-glucosa. Los compuestos similares incluyen:

Floretina: La forma aglicona de la florizina, también conocida por sus propiedades antioxidantes y antiinflamatorias.

Naringenina: Un flavonoide con efectos antioxidantes y antiinflamatorios similares.

Quercetina: Otro flavonoide con una amplia gama de actividades biológicas, incluidas propiedades antioxidantes y anticancerígenas

La florizina destaca por su inhibición específica de los transportadores de sodio-glucosa, lo que la convierte en un compuesto valioso para la investigación en diabetes y trastornos metabólicos .

Propiedades

Número CAS |

7061-54-3 |

|---|---|

Fórmula molecular |

C13H12ClNOS2 |

Peso molecular |

297.8 g/mol |

Nombre IUPAC |

5-[(3-chlorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H12ClNOS2/c1-8(2)15-12(16)11(18-13(15)17)7-9-4-3-5-10(14)6-9/h3-8H,1-2H3 |

Clave InChI |

PTUQHHHUGYXBPD-UHFFFAOYSA-N |

SMILES |

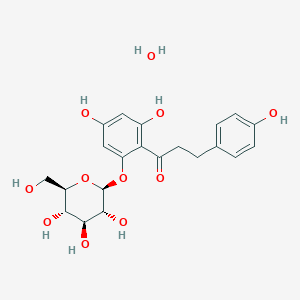

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O.O.O |

SMILES isomérico |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |

SMILES canónico |

CC(C)N1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=S |

melting_point |

110.0 °C |

Descripción física |

Off-white powder; [ChromaDex MSDS] Solid |

Pictogramas |

Irritant |

Solubilidad |

1 mg/mL at 22 °C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main biological activities of phlorizin dihydrate reported in these studies?

A1: While this compound itself did not show significant activity in some assays, research suggests its potential role in:

- Antiproliferative activity: this compound, present in dried apple and pear decoctions, contributed to the antiproliferative effects observed against various cancer cell lines (HeLa, LS174, MRC-5). Interestingly, the digestion process enhanced this activity, suggesting a potential role of metabolites. []

- Adsorption of other polyphenols: Bamboo shoots dietary fibers, particularly those prepared enzymatically, showed a high adsorption capacity for this compound, suggesting a potential role in protecting and delivering this compound in the digestive system. []

Q2: What is the chemical structure of this compound and how is it usually quantified?

A2: this compound is a dihydrochalcone glycoside.

- Structure: It consists of a phloretin aglycone (dihydrochalcone) linked to a glucose molecule via a glycosidic bond. []

- Quantification: High-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) is commonly employed to identify and quantify this compound in various plant materials, including hawthorn and apple extracts. [, ]

Q3: How does the geographical origin of the plant source affect the this compound content?

A3: Studies on hawthorn demonstrate that the geographical origin can significantly influence the content of this compound. For instance, hawthorn samples from Jiangsu (China) showed distinct this compound levels compared to those from Shandong, Henan, Shaanxi, and Shanxi. This difference highlights the impact of environmental factors and cultivation practices on the phytochemical composition of plants. []

Q4: What is the crystal structure of this compound?

A4: The crystal structure of this compound has been determined through X-ray crystallography. []* Conformation: The dihydrochalcone moiety exists in a flat, fully extended conformation. The attached glucose ring adopts a chair conformation. * Hydrogen bonding: Extensive intramolecular and intermolecular hydrogen bonding contribute to the crystal packing and stability of the compound. []

Q5: Does this compound contribute to the antioxidant properties of fruits?

A5: The research provided does not focus on this aspect of this compound. While other phenolic compounds like catechin, found in apples, showed significant antioxidant activity against oxidative DNA damage, the specific role of this compound in this context requires further investigation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.